molecular formula C26H20N2O3S3 B11694325 (5Z)-5-(3-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(3-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11694325
M. Wt: 504.6 g/mol
InChI Key: WXXDXEQSQQUONI-KQWNVCNZSA-N
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Description

(5Z)-5-(3-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with a methoxybenzylidene and a phenothiazine moiety, enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the methoxybenzylidene and phenothiazine groups. Common reagents used in these reactions include thiosemicarbazide, aldehydes, and phenothiazine derivatives. The reaction conditions often involve refluxing in solvents like ethanol or methanol, with catalysts such as acetic acid or p-toluenesulfonic acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(5Z)-5-(3-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The phenothiazine moiety is known to interact with neurotransmitter receptors, which could explain some of its pharmacological actions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with similar core structures but different substituents.

    Phenothiazines: Compounds with similar phenothiazine moieties but different functional groups.

Uniqueness

(5Z)-5-(3-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone core with methoxybenzylidene and phenothiazine groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H20N2O3S3

Molecular Weight

504.6 g/mol

IUPAC Name

(5Z)-5-[(3-methoxyphenyl)methylidene]-3-(3-oxo-3-phenothiazin-10-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H20N2O3S3/c1-31-18-8-6-7-17(15-18)16-23-25(30)27(26(32)34-23)14-13-24(29)28-19-9-2-4-11-21(19)33-22-12-5-3-10-20(22)28/h2-12,15-16H,13-14H2,1H3/b23-16-

InChI Key

WXXDXEQSQQUONI-KQWNVCNZSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

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